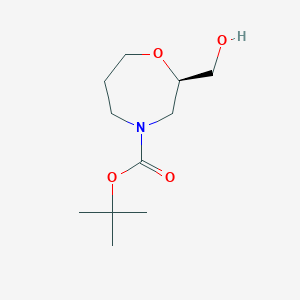

(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Vue d'ensemble

Description

The compound “®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate” likely belongs to the class of organic compounds known as oxazepanes . Oxazepanes are compounds containing an oxazepane ring, which is a seven-membered heterocyclic compound with one oxygen atom and one nitrogen atom . The hydroxymethyl group (-CH2OH) is a functional group consisting of a methylene bridge bonded to a hydroxyl group, making it an alcohol .

Synthesis Analysis

While specific synthesis methods for this compound were not found, hydroxymethylation is a common reaction that allows the addition of the -CH2OH group to some starting materials . This reaction is typically carried out using aqueous formaldehyde in a basic medium .Molecular Structure Analysis

The molecular structure of this compound would likely include a seven-membered oxazepane ring with one oxygen atom and one nitrogen atom. Additionally, it would have a hydroxymethyl group attached, contributing to its alcohol properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, the presence of the hydroxymethyl group could enhance the compound’s solubility due to its polarity .Applications De Recherche Scientifique

Decomposition and Conversion Applications

- Research has demonstrated the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting methyl tert-butyl ether (MTBE), a compound related to "(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate," into more environmentally friendly products such as CH4, C2H4, and C2H2. This process presents an alternative method for treating pollutants and converting them into useful chemicals (Hsieh et al., 2011).

Kinetic Resolution in Asymmetric Synthesis

- Catalytic non-enzymatic kinetic resolution has been a significant area in asymmetric organic synthesis, offering high enantioselectivity and yield for products and recovered starting materials. This methodology is crucial for the synthesis of chiral compounds, where "this compound" could potentially serve as a substrate or intermediate (Pellissier, 2011).

Biodegradation and Environmental Fate

- Studies on the biodegradation and environmental fate of ETBE, a gasoline oxygenate similar to MTBE, have identified microorganisms capable of degrading ETBE in soil and groundwater. Understanding the microbial pathways and genes involved in this process could offer insights into the biodegradation potential of related compounds like "this compound" (Thornton et al., 2020).

Thermophysical Property Measurements

- The study of mixtures containing MTBE and other ethers with non-polar solvents has been critical for developing recommended values for vapor–liquid equilibria and related properties. This research helps in understanding the physical chemistry of ethers and their mixtures, which is relevant for the application of "this compound" in various industrial processes (Marsh et al., 1999).

Antioxidant Applications

- Synthetic phenolic antioxidants, including compounds related to "this compound," have been extensively studied for their environmental occurrence, human exposure, and toxicity. These antioxidants are used in various industrial and commercial products to extend product shelf life by retarding oxidative reactions (Liu & Mabury, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such as serine hydroxymethyl transferase . This enzyme plays a crucial role in the metabolism of serine, a significant amino acid involved in various biological processes .

Mode of Action

For instance, compounds that bind to serine hydroxymethyl transferase can affect the enzyme’s ability to catalyze the conversion of serine to glycine .

Biochemical Pathways

If it does interact with serine hydroxymethyl transferase, it could potentially influence the serine and glycine metabolic pathways .

Result of Action

If it does interact with serine hydroxymethyl transferase, it could potentially influence the levels of serine and glycine in cells, which could have downstream effects on various biological processes .

Propriétés

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAQNCJUTMXJTK-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCO[C@H](C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501130316 | |

| Record name | 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

911223-23-9 | |

| Record name | 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911223-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B3166367.png)

![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)

![2,6-Di(thiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B3166379.png)

![1-[(4-Nitrophenyl)acetyl]-1H-imidazole](/img/structure/B3166394.png)

![4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3166399.png)